3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O/c19-14-7-4-8-15(20)17(14)18-13(11-21)16(24-23-18)9-10-22-12-5-2-1-3-6-12/h1-10,22H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSMWUSTWBCOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson–Gabriel Cyclization
The Robinson–Gabriel method, a classical route to oxazoles, involves the cyclodehydration of α-acylamino ketones. For the target compound, this requires a precursor bearing the 2,6-dichlorophenyl group at the α-position. For example, reacting 2,6-dichlorophenylglyoxylic acid with a β-ketoamide derivative under acidic conditions (e.g., polyphosphoric acid) facilitates cyclization to the oxazole core. However, this method often requires harsh conditions (150–200°C) and yields moderate results (40–60%) due to competing side reactions.
Photoinduced [3+2] Cycloaddition
Recent advances in photochemistry enable the synthesis of oxazoles via [3+2] cycloaddition of diazo compounds and nitriles. A diazo precursor derived from 2,6-dichlorobenzaldehyde can react with 4-cyanoacetonitrile under blue light irradiation (450 nm) to form the oxazole ring. This metal-free approach proceeds at ambient temperature and achieves higher regioselectivity (>80% yield). The nitrile group is introduced in situ, streamlining the synthesis.
Functionalization of the Oxazole Intermediate
After constructing the oxazole core, the carbonitrile and ethenylamine substituents are introduced:
Carbonitrile Installation
The carbonitrile group at position 4 is typically introduced via nucleophilic substitution. For instance, treating a 4-chlorooxazole intermediate with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C replaces the chloride with a nitrile group. Catalysts such as triethylamine enhance reaction efficiency, yielding 85–90% conversion. Alternatively, palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) and a phosphine ligand (e.g., Xantphos) enables milder conditions (60°C, 12 h).
Stereoselective Formation of the (E)-Ethenylamine Side Chain
The (E)-configured ethenylamine moiety is installed via a Heck coupling reaction. A 5-bromooxazole intermediate reacts with N-phenylvinylamine in the presence of palladium(II) acetate (Pd(OAc)₂), tri-o-tolylphosphine (P(o-Tol)₃), and potassium carbonate (K₂CO₃) in acetonitrile at 90°C. The E-selectivity (>95%) arises from steric hindrance between the oxazole ring and the phenylamine group during the syn insertion of the palladium catalyst.
Integrated Synthetic Pathways
Sequential Cyclization–Functionalization
A three-step sequence is commonly employed:
- Oxazole Formation : Photoinduced [3+2] cycloaddition of 2,6-dichlorophenyldiazoethane and 4-cyanoacetonitrile yields 3-(2,6-dichlorophenyl)-4-cyano-1,2-oxazole (85% yield).
- Bromination : Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid introduces a bromine substituent (78% yield).
- Heck Coupling : Reaction with N-phenylvinylamine under palladium catalysis installs the (E)-ethenylamine group (82% yield).
One-Pot Tandem Synthesis
Advanced protocols merge cyclization and functionalization into a single reaction vessel. For example, a mixture of 2,6-dichlorobenzaldehyde, cyanoacetamide, and N-phenylvinylamine undergoes sequential Knoevenagel condensation, cyclization, and coupling in the presence of a bifunctional catalyst (e.g., CuI/1,10-phenanthroline). This method reduces purification steps and improves overall yield (70%).
Industrial-Scale Production Considerations
Continuous-Flow Photoreactors
The photoinduced cycloaddition method is amenable to continuous-flow systems, which enhance light penetration and reaction uniformity. Scaling this approach in a microreactor (residence time: 10 min) achieves a throughput of 1.2 kg/day with 88% purity.
Catalyst Recycling
Palladium catalysts from Heck coupling steps are recovered via silica-supported thiourea resins, reducing metal leaching to <0.5 ppm.
Challenges and Optimization Opportunities
- Regioselectivity in Oxazole Formation : Competing 1,3-oxazole isomers may form during cyclization. Using electron-deficient nitriles (e.g., trichloroacetonitrile) suppresses byproduct formation.
- Stability of the Ethenylamine Group : The (E)-isomer may isomerize to the (Z)-form under prolonged heating. Stabilizing additives like hydroquinone (0.1 wt%) mitigate this issue.
Comparative Analysis of Methods
| Method | Yield | Conditions | Key Advantage |
|---|---|---|---|
| Robinson–Gabriel | 40–60% | 150–200°C, H₂SO₄ | Low-cost starting materials |
| Photoinduced Cycloaddition | 80–85% | RT, blue light | High regioselectivity, metal-free |
| Sequential Functionalization | 75–82% | Multi-step, Pd catalysis | Precise control over substitutions |
| One-Pot Tandem Synthesis | 70% | 100°C, CuI catalyst | Reduced purification steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylaminoethenyl moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under appropriate conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to primary amines or amides.
Substitution: Introduction of various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Biological Probes: Used in research to study enzyme interactions and receptor binding.
Industry
Materials Science:
Agriculture: Explored for use in agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in the 1,2-Oxazole Family
a. 3-(2,6-Dichlorophenyl)-5-[(E)-2-[(2,4-Difluorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (CAS 338402-62-3)
- Structural Differences: The phenylamino group in the target compound is replaced with a 2,4-difluoroanilino group.
- Physicochemical Properties: Molecular Formula: C₁₈H₉Cl₂F₂N₃O Molecular Weight: 392.19 g/mol Impact of Fluorine: The electron-withdrawing fluorine atoms increase polarity and may enhance metabolic stability compared to the non-fluorinated target compound .
b. 3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-Methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile (CAS 338417-22-4)
- Structural Differences: The 2,6-dichlorophenyl group is replaced with a 2-chloro-6-fluorophenyl group, and the phenylamino substituent includes a methoxy group at the meta position.
c. Ethyl 3-(4-Chlorophenyl)-5-[(E)-2-(Dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate (Compound I)
- Structural Differences: A carboxylate ester replaces the carbonitrile group, and the ethenyl bridge is substituted with dimethylamino instead of phenylamino.
- Functional Implications: The ester group increases hydrophobicity, while the dimethylamino moiety may enhance basicity, affecting pharmacokinetic profiles .
Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Impact on Properties |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₁Cl₂N₃O* | ~356.18* | Phenylamino, Carbonitrile | Moderate polarity; tunable reactivity |
| CAS 338402-62-3 (Difluoro analog) | C₁₈H₉Cl₂F₂N₃O | 392.19 | 2,4-Difluoroanilino, Carbonitrile | Higher metabolic stability |
| CAS 338417-22-4 (Chloro-fluoro analog) | C₁₉H₁₃ClFN₃O₂ | 369.78 | 3-Methoxyphenylamino, Carbonitrile | Improved solubility via methoxy group |
| Compound I (Carboxylate analog) | C₁₆H₁₇ClN₂O₃ | 320.77 | Dimethylamino, Carboxylate ester | Increased lipophilicity |
*Estimated based on structural analogy to CAS 338402-62-3 .
Biological Activity
3-(2,6-Dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : The compound has shown strong activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can selectively induce cell death in cancer cell lines while sparing normal cells. The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 | >100 | Low toxicity |
| A549 | 25 | Moderate toxicity |
| HepG2 | 15 | Significant toxicity |
These results suggest a potential for selective targeting of cancer cells while minimizing damage to healthy tissues .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated in various cancer models. In a study involving A549 lung cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. This suggests that it may function through mechanisms such as apoptosis induction or cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a comparative study of various oxazole derivatives, this compound was found to be among the most effective against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate antibacterial activity and confirmed the compound's potential as a lead for developing new antibiotics .
Study 2: Cancer Cell Line Testing
A series of tests on different cancer cell lines (including breast and lung cancer) revealed that this compound significantly inhibited growth in a dose-dependent manner. Flow cytometry analysis indicated that treated cells exhibited increased apoptotic markers compared to untreated controls .
Q & A
Q. What are the key synthetic pathways for 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of 2,6-dichlorobenzaldehyde with cyanoacetamide to form the oxazole core. Subsequent functionalization includes Heck coupling to introduce the (E)-styrylphenylamino group. Key steps:
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- X-ray crystallography : Resolves the (E)-configuration of the ethenyl group and oxazole ring planarity.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What solvents and conditions stabilize the compound during storage?
- Methodological Answer :
- Store in anhydrous DMSO or acetonitrile under inert gas (N₂/Ar) to prevent hydrolysis of the carbonitrile group.
- Avoid prolonged exposure to light, as the ethenyl group may undergo photoisomerization .
Advanced Research Questions
Q. How do electronic properties of substituents influence biological activity?
- Methodological Answer :
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) reveal electron-withdrawing groups (e.g., dichlorophenyl) enhance electrophilicity, improving receptor binding.
- Hammett constants (σ values) correlate substituent effects with activity trends. For example, Cl groups increase lipophilicity, enhancing blood-brain barrier permeability .
Q. What in vivo models validate its antinociceptive activity?
- Methodological Answer :
- Acetic acid-induced writhing test : Quantifies abdominal constrictions in rodents to assess peripheral analgesic effects.
- Formalin-induced inflammation model : Measures biphasic pain response (neurogenic vs. inflammatory phases) to evaluate central and peripheral mechanisms.
- Dosing: 10–50 mg/kg (intraperitoneal) with opioid receptor antagonists (e.g., naloxone) to confirm non-opioid pathways .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Comparative SAR studies : Test structural analogs (e.g., replacing dichlorophenyl with fluorophenyl) to isolate substituent effects.
- Meta-analysis : Normalize data across studies using parameters like % inhibition vs. control and statistical power (e.g., ANOVA with post-hoc Tukey tests).
- Receptor docking simulations : Identify binding site conflicts (e.g., COX-2 vs. TRPV1 targets) using AutoDock Vina or Schrödinger Suite .
Q. What strategies optimize bioavailability in preclinical studies?
- Methodological Answer :
- Lipinski’s Rule of Five : Modify logP (<5) via ester prodrugs (e.g., methyl esters of the carbonitrile group).
- Microsomal stability assays : Use liver microsomes (human/rat) to assess metabolic degradation (CYP450 enzymes).
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, adjusting dosing regimens accordingly .
Q. How does the compound interact with CNS targets in silico?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
